
(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine typically involves the reaction of cyclohexylmethylamine with 2-methylbut-3-yn-2-yl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides or electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-amine: A structurally similar compound with a different substituent group.
Cyclohexylmethylamine: Shares the cyclohexylmethyl group but lacks the 2-methylbut-3-yn-2-yl moiety.
2-Methylbut-3-yn-2-yl acetate: Contains the 2-methylbut-3-yn-2-yl group but with an acetate substituent instead of an amine.
Uniqueness
(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine is unique due to its combination of the cyclohexylmethyl and 2-methylbut-3-yn-2-yl groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C12H21N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h1,11,13H,5-10H2,2-3H3 |
Clave InChI |
SRCVAUZUKVZZJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


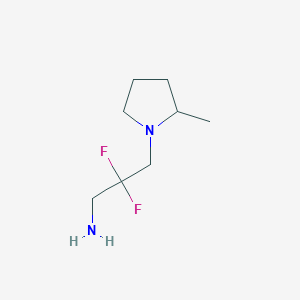
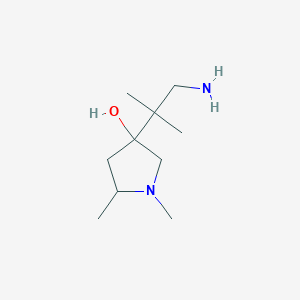
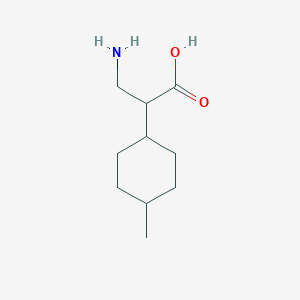
![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
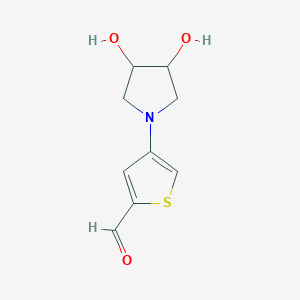
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
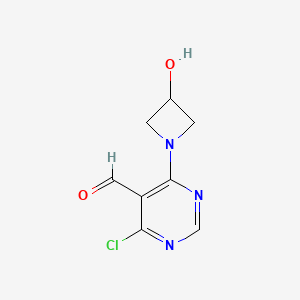
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)
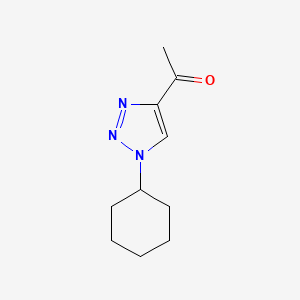
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
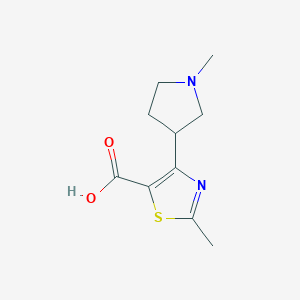
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)

